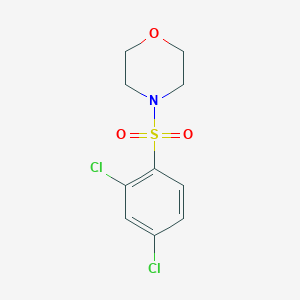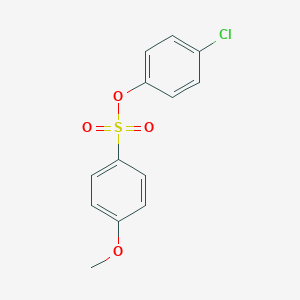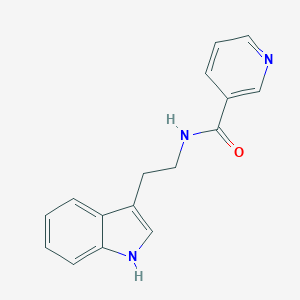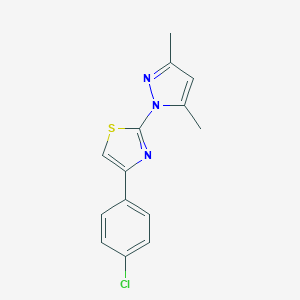
1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as CBFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation.
作用機序
The exact mechanism of action of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not fully, which can provide valuable insights into the function of these receptors.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin receptor activity, the inhibition of voltage-gated sodium channels, and the inhibition of monoamine oxidase A and B. These effects make it a potentially valuable tool for studying the function of these targets in various biological systems.
実験室実験の利点と制限
One advantage of using 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its high potency and selectivity for serotonin receptors. This makes it a valuable tool for studying the function of these receptors in a variety of biological systems. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine and its potential applications in various biological systems. Finally, more research is needed to explore the potential therapeutic applications of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine and related compounds in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine as a white solid, which can be purified using standard techniques such as recrystallization.
科学的研究の応用
1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One area of particular interest is its potential use as a tool for studying the function of serotonin receptors in the brain.
特性
CAS番号 |
5979-86-2 |
|---|---|
製品名 |
1-(3-Chlorobenzoyl)-4-(4-fluorobenzoyl)piperazine |
分子式 |
C18H16ClFN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H16ClFN2O2/c19-15-3-1-2-14(12-15)18(24)22-10-8-21(9-11-22)17(23)13-4-6-16(20)7-5-13/h1-7,12H,8-11H2 |
InChIキー |
NUZNGQCMBARGHM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)



![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
